Tert-butyl 3-(benzylamino)propanoate
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Overview
Description
Tert-butyl 3-(benzylamino)propanoate: is an organic compound with the molecular formula C14H21NO2. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the amino group is replaced by a benzyl group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Action Environment
The action, efficacy, and stability of Tert-butyl 3-(benzylamino)propanoate can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(benzylamino)propanoate can be achieved through the aza-Michael addition of benzylamine to tert-butyl acrylate. This reaction is typically carried out in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions. The reaction mixture is heated to around 130°C for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(benzylamino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzylamino derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(benzylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Tert-butyl 3-(ethylamino)propanoate
- Tert-butyl 3-(isobutylamino)propanoate
- Tert-butyl 3-(methylamino)propanoate
Comparison: Tert-butyl 3-(benzylamino)propanoate is unique due to the presence of the benzyl group, which provides additional hydrophobic interactions and steric effects compared to other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-(benzylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)9-10-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQYIGJNMMWKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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